molecular formula C3H9AsI2 B14706603 Arsorane, diiodotrimethyl- CAS No. 17756-08-0

Arsorane, diiodotrimethyl-

Cat. No.: B14706603
CAS No.: 17756-08-0
M. Wt: 373.83 g/mol
InChI Key: KFCVUWGJSSIUMH-UHFFFAOYSA-N
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Description

"Arsorane, diiodotrimethyl-" is a hypothetical organoarsenic compound with the molecular formula As(CH₃)₃I₂, derived from the parent arsorane (λ⁵-arsane, AsH₅). According to IUPAC nomenclature rules, the name reflects a pentavalent arsenic center bonded to three methyl (-CH₃) groups and two iodine atoms .

Arsoranes are part of a broader class of hypervalent arsenic compounds, where the central arsenic atom exhibits a +5 oxidation state. These compounds are characterized by trigonal bipyramidal geometry, with substituents occupying axial and equatorial positions. The stability and reactivity of arsoranes are influenced by the electronic and steric effects of substituents, such as halogens or alkyl groups .

Properties

CAS No.

17756-08-0

Molecular Formula

C3H9AsI2

Molecular Weight

373.83 g/mol

IUPAC Name

diiodo(trimethyl)-λ5-arsane

InChI

InChI=1S/C3H9AsI2/c1-4(2,3,5)6/h1-3H3

InChI Key

KFCVUWGJSSIUMH-UHFFFAOYSA-N

Canonical SMILES

C[As](C)(C)(I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arsorane, diiodotrimethyl- typically involves the reaction of trimethylarsine with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

(CH3)3As+I2(CH3)3AsI2\text{(CH}_3\text{)}_3\text{As} + \text{I}_2 \rightarrow \text{(CH}_3\text{)}_3\text{AsI}_2 (CH3​)3​As+I2​→(CH3​)3​AsI2​

Industrial Production Methods: Industrial production of Arsorane, diiodotrimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reagents and control of reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: Arsorane, diiodotrimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products:

    Oxidation: Formation of arsenic oxides or arsenates.

    Reduction: Formation of arsines or lower oxidation state arsenic compounds.

    Substitution: Formation of halogenated arsoranes or functionalized derivatives.

Scientific Research Applications

Arsorane, diiodotrimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Arsorane, diiodotrimethyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, leading to inhibition or modification of enzyme activity. The pathways involved include disruption of cellular processes and induction of oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Arsorane, diiodotrimethyl-", we compare it with structurally and functionally related arsenic compounds. Key analogs include pentafluoroarsorane (AsF₅) and pentaiodoarsorane (AsI₅) , as well as alkyl-substituted arsoranes like trimethylarsorane (As(CH₃)₅) .

Table 1: Structural and Chemical Properties of Selected Arsoranes

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties (Inferred/Reported)
Diiodotrimethylarsorane As(CH₃)₃I₂ 3 CH₃, 2 I ~350.8* Hypothesized: High steric bulk, moderate stability due to iodine’s weak electronegativity. Likely volatile and reactive toward nucleophiles.
Pentafluoroarsorane (AsF₅) AsF₅ 5 F 169.91 Colorless gas, bp: -52.8°C, highly reactive, strong Lewis acid. Used in polymer synthesis .
Pentaiodoarsorane (AsI₅) AsI₅ 5 I ~727.3 Likely solid at room temperature, lower thermal stability due to iodine’s larger size and weaker bonds. No direct data in evidence.
Trimethylarsorane As(CH₃)₅ 5 CH₃ ~178.0 Hypothetical; alkyl groups enhance steric protection but reduce Lewis acidity compared to halogenated analogs.

*Calculated molecular weight based on atomic masses: As (74.92) + 3(CH₃: 15.03) + 2(I: 126.90).

Key Comparison Points:

Substituent Effects: Electron-Withdrawing Groups (e.g., F): AsF₅ is highly electrophilic due to fluorine’s electronegativity, making it a potent Lewis acid . Steric Effects: Methyl groups in "diiodotrimethylarsorane" introduce significant steric hindrance, likely stabilizing the compound against nucleophilic attack compared to fully halogenated analogs like AsF₅ .

Thermal Stability :

  • AsF₅ is stable as a gas at low temperatures but decomposes upon exposure to moisture . "Diiodotrimethylarsorane" may exhibit lower thermal stability than AsF₅ due to weaker As-I bonds (bond energy: As-I ~200 kJ/mol vs. As-F ~489 kJ/mol) .

Applications: AsF₅ is utilized in synthesizing conductive polymers and as a fluorinating agent . "Diiodotrimethylarsorane" could theoretically serve as a precursor in organoarsenic chemistry or catalysis, though its practical applications remain unexplored in the provided literature.

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